Ethyl 4-methyl-2-methylenepentanoate
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
COGBRDLVXMNJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl 4-Methyl-2-Methylenepentanoate (CAS 1146623–12–2)
Structural Differences :
- Replaces the ethyl ester group with a bulkier tert-butyl moiety.
Physical Properties :
Reactivity :
Methyl 3-(Hydroxymethyl)-4-Methyl-2-Methylenepentanoate
Structural Differences :
Reactivity :
- Likely more reactive than ethyl or tert-butyl analogs due to the presence of a hydroxyl group, which can participate in hydrogen bonding or serve as a site for further functionalization.
Methyl 5,5-Dimethyl-4-Oxohexanoate
Structural Differences :
Reactivity :
- The ketone group increases electrophilicity, making it susceptible to nucleophilic attacks (e.g., Grignard additions) unlike the methylene-containing analogs.
- The geminal dimethyl groups may induce conformational rigidity, affecting steric accessibility.
Comparative Data Table
Key Findings and Implications
Steric Effects : tert-Butyl substitution improves ester stability but may complicate synthetic accessibility .
Functional Group Influence : Hydroxymethyl and ketone groups drastically alter reactivity profiles compared to methylene-containing esters .
Commercial Viability: this compound’s discontinued status highlights challenges in scalability or application relevance, favoring alternatives like tert-butyl or methyl derivatives for research .
Preparation Methods
Reaction Mechanism
-
Alkylation : Diethyl malonate reacts with 1-chloro-2-methylbutane in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., N,N-dimethylacetamide) at 130°C.
-
Krapcho Decarboxylation : The alkylated malonate undergoes decarboxylation using NaCl in a high-boiling solvent (e.g., DMF) at 140°C, yielding ethyl 4-methylpentanoate.
-
Dehydration : Acid-catalyzed dehydration (e.g., H₂SO₄) removes a β-hydrogen, forming the methylene group:
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, N,N-dimethylacetamide, 130°C, 9h | 79.8 | >95 |
| Decarboxylation | NaCl, H₂O, 139°C, 13.5h | 82.5 | 98 |
| Dehydration | H₂SO₄, reflux | 70–85* | 90–95* |
*Theoretical yields based on analogous ester dehydration.
Wittig Reaction for Methylene Group Introduction
The Wittig reaction offers a direct route to introduce methylene groups. Here, ethyl 4-methyl-2-oxopentanoate reacts with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the target compound.
Reaction Protocol
-
Ylide Preparation : Triphenylphosphine reacts with methyl iodide in THF under inert conditions:
-
Olefination : The ylide reacts with the ketone precursor:
Advantages and Limitations
-
Yield : 60–75% (typical for Wittig reactions).
-
Stereoselectivity : Predominantly forms the trans-alkene, though the methylene group’s symmetry negates stereochemical concerns.
-
Scalability : Requires anhydrous conditions and stoichiometric phosphine, increasing costs.
Claisen Condensation and Subsequent Modifications
The Claisen condensation between ethyl acetate and a branched aldehyde (e.g., 3-methylbutanal) generates a β-keto ester, which can be reduced and dehydrated.
Stepwise Synthesis
-
Condensation :
-
Reduction : Sodium borohydride reduces the ketone to a secondary alcohol:
-
Dehydration : Concentrated HCl eliminates water, forming the methylene group:
Efficiency Metrics
| Step | Conditions | Yield (%) |
|---|---|---|
| Claisen Condensation | NaOEt, ethanol, reflux | 65–75 |
| Reduction | NaBH₄, methanol, 0°C | 85–90 |
| Dehydration | HCl, reflux | 70–80 |
Industrial-Scale Considerations
The malonic ester route is industrially favorable due to:
Q & A
Q. What are the common synthetic routes for Ethyl 4-methyl-2-methylenepentanoate, and what key intermediates should be monitored?
Methodological Answer: A widely used approach involves enamine alkylation (adapted from methyl acrylate reactions in ). For example, reacting pyrrolidine-derived enamines with ethyl acrylate derivatives can yield the target compound. Key intermediates include the enamine adduct and β-ketoester precursors , which should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) . Optimization of reaction time and temperature is critical to avoid side products like dimerized esters .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Core techniques include:
- 1H/13C NMR : To confirm the methylene group (δ ~5.5 ppm for vinyl protons) and ester carbonyl (δ ~170 ppm).
- IR Spectroscopy : A strong C=O stretch (~1740 cm⁻¹) and C=C stretch (~1640 cm⁻¹) validate the ester and alkene moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns. Cross-referencing with databases like CAS Common Chemistry or ChemIDplus ( ) ensures accuracy .
Q. What chromatographic methods are recommended for purity analysis?
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Methodological Answer: Stereocontrol requires asymmetric catalysis or chiral auxiliaries . For example, indium-mediated reactions ( ) can induce chirality at the methyl branch. Computational modeling (e.g., DFT calculations ) predicts transition states to optimize enantioselectivity. Validate outcomes via chiral HPLC or NMR with chiral shift reagents .
Q. How to resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism . Use DMSO-d6 or CDCl3 to replicate computational solvent models. Recalculate NMR shifts using density functional theory (DFT) with implicit solvent corrections (e.g., PCM model). Cross-check with NIST spectral databases ( ) for gas-phase comparisons .
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Temperature control : Maintain ≤40°C to prevent thermal decomposition ( ).
- Scavenging agents : Add molecular sieves to trap water or use thiourea to quench reactive intermediates.
- Stoichiometric precision : Optimize molar ratios of reactants (e.g., enamine:acrylate = 1:1.2) to minimize dimerization. Monitor via in-situ FTIR or real-time GC-MS .
Q. How to assess the compound’s stability under varying pH and thermal conditions?
Methodological Answer: Conduct accelerated stability studies :
Q. What computational methods predict biological activity or reactivity of this compound?
Methodological Answer:
- Molecular docking : Simulate interactions with esterase enzymes using AutoDock Vina.
- Reactivity indices : Calculate Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites. Validate with experimental enzyme inhibition assays (e.g., acetylcholinesterase activity) .
Data Analysis and Contradiction Resolution
Q. How to address conflicting spectral data when characterizing synthetic batches?
Methodological Answer:
- Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify functional groups.
- Impurity profiling : Use 2D NMR (HSQC, COSY) to distinguish between isomeric byproducts.
- Batch comparison : Statistically analyze retention times (HPLC/GC) across batches using principal component analysis (PCA) .
Q. What statistical approaches reconcile variability in synthetic yield across experiments?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield optimization. For reproducibility, perform triplicate runs with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
